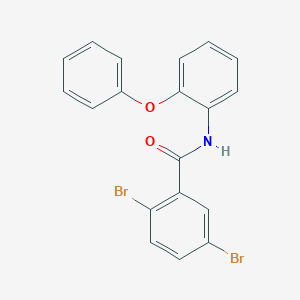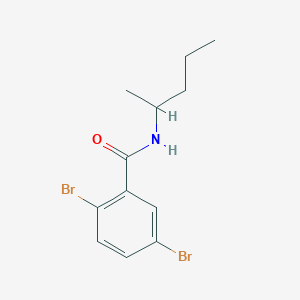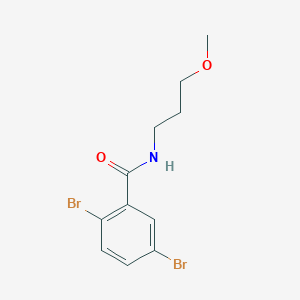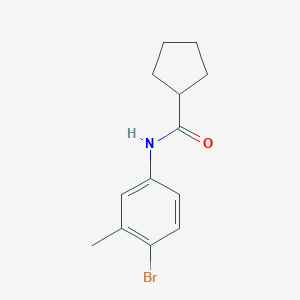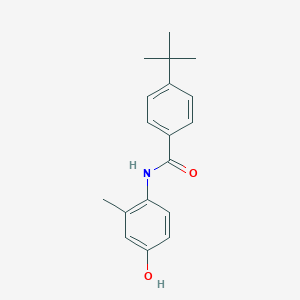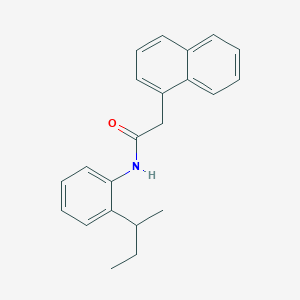![molecular formula C24H28O4 B290687 5-[(Cyclohexylcarbonyl)oxy]-1-naphthyl cyclohexanecarboxylate](/img/structure/B290687.png)
5-[(Cyclohexylcarbonyl)oxy]-1-naphthyl cyclohexanecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(Cyclohexylcarbonyl)oxy]-1-naphthyl cyclohexanecarboxylate, commonly known as CCNC, is a chemical compound that has gained significant attention in the scientific community for its potential applications in various fields. CCNC is a white to off-white crystalline powder that is soluble in organic solvents and has a molecular weight of 452.62 g/mol.
Wirkmechanismus
The mechanism of action of CCNC is not fully understood. However, it is believed that CCNC exerts its biological activities by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. CCNC has also been shown to modulate the activity of certain ion channels, such as the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain sensation.
Biochemical and Physiological Effects:
CCNC has been shown to exhibit anti-inflammatory and analgesic activities in various animal models. CCNC has also been demonstrated to inhibit the growth of several cancer cell lines, including breast, lung, and prostate cancer cells. CCNC has been shown to modulate the activity of ion channels, such as TRPV1, which is involved in pain sensation. CCNC has also been shown to exhibit antioxidant activity, which may contribute to its anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of CCNC is its relatively simple synthesis method, which allows for the production of large quantities of the compound. CCNC is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, CCNC has some limitations for laboratory experiments, such as its low solubility in water, which may limit its use in certain biological assays. CCNC also has limited bioavailability, which may affect its efficacy in vivo.
Zukünftige Richtungen
There are several future directions for the study of CCNC. One potential direction is the investigation of the structure-activity relationship of CCNC and its derivatives, which may lead to the discovery of more potent and selective compounds. Another direction is the exploration of the potential use of CCNC in the treatment of various diseases, such as cancer and inflammatory disorders. The development of new synthetic methods for CCNC and its derivatives may also facilitate their use in various fields, such as material science and organic synthesis.
Synthesemethoden
The synthesis of CCNC involves the reaction of 5-hydroxy-1-naphthalene carboxylic acid with cyclohexyl chloroformate and cyclohexanecarboxylic acid in the presence of a base catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to CCNC by the addition of a strong acid. The yield of CCNC can be improved by optimizing the reaction conditions, such as the reaction temperature, time, and solvent.
Wissenschaftliche Forschungsanwendungen
CCNC has been extensively studied for its potential applications in various fields, such as medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, CCNC has been shown to exhibit anti-inflammatory, analgesic, and anti-tumor activities. CCNC has also been investigated for its potential use as a building block in the synthesis of biologically active compounds. In material science, CCNC has been used as a precursor for the synthesis of functionalized polymers and liquid crystals. In organic synthesis, CCNC has been utilized as a chiral auxiliary in asymmetric synthesis.
Eigenschaften
Molekularformel |
C24H28O4 |
|---|---|
Molekulargewicht |
380.5 g/mol |
IUPAC-Name |
[5-(cyclohexanecarbonyloxy)naphthalen-1-yl] cyclohexanecarboxylate |
InChI |
InChI=1S/C24H28O4/c25-23(17-9-3-1-4-10-17)27-21-15-7-14-20-19(21)13-8-16-22(20)28-24(26)18-11-5-2-6-12-18/h7-8,13-18H,1-6,9-12H2 |
InChI-Schlüssel |
WNRAHQXFQPMNEY-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C(=O)OC2=CC=CC3=C2C=CC=C3OC(=O)C4CCCCC4 |
Kanonische SMILES |
C1CCC(CC1)C(=O)OC2=CC=CC3=C2C=CC=C3OC(=O)C4CCCCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[(4-Hydroxyphenyl)sulfanyl]phenyl 2,5-dibromobenzoate](/img/structure/B290605.png)
